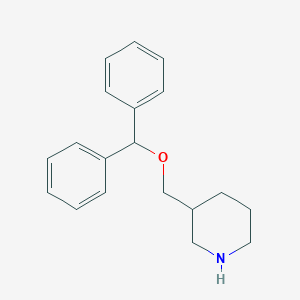

3-((Diphenylmethoxy)methylpiperidine

Description

Historical Context and Evolution of Piperidine-Based Chemical Entities in Medicinal Chemistry

The piperidine (B6355638) nucleus, a six-membered nitrogen-containing heterocycle, has a rich history in medicinal chemistry, originating from the study of natural alkaloids. ijnrd.org One of the earliest encounters with this scaffold was through piperine, the compound responsible for the pungency of black pepper. This discovery paved the way for the isolation and characterization of numerous other piperidine-containing natural products, many of which exhibited potent biological activities.

The synthetic era of piperidine-based drugs began in the early 20th century, leading to the development of a vast array of therapeutic agents. The versatility of the piperidine ring, with its capacity for substitution at various positions, has allowed for the fine-tuning of pharmacological properties. Over the decades, piperidine derivatives have been successfully developed as analgesics, antipsychotics, antihistamines, and agents for treating central nervous system (CNS) disorders. researchgate.netnih.gov More than 70 FDA-approved drugs feature the piperidine moiety, a testament to its enduring importance in drug discovery. pharmaceutical-business-review.com

Structural Significance of the Piperidine Core in Bioactive Molecules and Drug Design

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. researchgate.net Its significance can be attributed to several key features:

Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring provides a three-dimensional framework that can effectively interact with the binding sites of biological targets. This contrasts with flat aromatic rings, offering more opportunities for specific and high-affinity interactions.

Basic Nitrogen Atom: The nitrogen atom in the piperidine ring is typically basic, allowing it to form ionic interactions with acidic residues in proteins, a common feature in drug-receptor binding.

Modulation of Physicochemical Properties: The piperidine moiety can influence a molecule's lipophilicity and metabolic stability, which are critical pharmacokinetic properties. pharmaceutical-business-review.com Its presence can enhance a compound's ability to cross biological membranes, including the blood-brain barrier. nih.gov

Synthetic Tractability: The piperidine ring is synthetically accessible through various chemical transformations, making it a versatile building block for the creation of diverse chemical libraries for drug screening. nih.govnih.gov

The strategic incorporation of the piperidine scaffold has led to the development of numerous successful drugs across various therapeutic areas.

Table 1: Examples of Marketed Drugs Containing the Piperidine Scaffold

| Drug | Therapeutic Class |

|---|---|

| Methylphenidate | CNS Stimulant |

| Donepezil | Acetylcholinesterase Inhibitor |

| Haloperidol | Antipsychotic |

| Fentanyl | Opioid Analgesic |

| Loratadine | Antihistamine |

The Role and Importance of the Diphenylmethoxy Moiety in Pharmaceutical Research

The diphenylmethoxy group, also known as the benzhydryl ether group, is another crucial pharmacophore found in a variety of biologically active compounds. Its presence in a molecule can significantly influence its pharmacological profile.

This moiety is a key structural feature of many first-generation antihistamines, such as diphenhydramine. nih.gov In these compounds, the diphenylmethoxy group contributes to their potent H1 receptor antagonism. The two phenyl rings provide a bulky, lipophilic region that can engage in hydrophobic interactions with the receptor binding site.

Furthermore, the diphenylmethoxy scaffold has been explored for its potential in treating a range of other conditions. Derivatives of 4-diphenylmethoxy-1-methylpiperidine have been investigated as calcium channel blockers. mdpi.com The diphenylmethoxy portion of these molecules is thought to interact with hydrophobic pockets within the calcium channel protein. mdpi.com The lipophilic nature of this group also plays a role in the ability of some compounds to cross the blood-brain barrier, making it a relevant scaffold for CNS-active drugs. drughunter.comresearchgate.net

Table 2: Examples of Compounds Containing the Diphenylmethoxy Moiety

| Compound | Primary Biological Activity |

|---|---|

| Diphenhydramine | H1 Receptor Antagonist |

| Benztropine | Anticholinergic, Antiparkinsonian |

| Modafinil (structurally related) | Wakefulness-promoting agent |

Rationale and Academic Imperative for Investigating 3-((Diphenylmethoxy)methylpiperidine as a Research Compound

The academic imperative for the investigation of this compound stems from the proven success of its constituent parts in medicinal chemistry and the potential for their synergistic interaction to yield novel pharmacological properties. The combination of the piperidine ring and the diphenylmethoxy moiety in a single molecule presents a compelling strategy for the design of new bioactive agents.

Research on structurally related compounds provides a strong rationale for the study of this specific molecule. For instance, studies on [4-(diphenylmethoxy)piperidino]alkanoic acid derivatives have demonstrated potent antiallergic activity. nih.gov These compounds effectively combine the antihistaminic properties associated with the diphenylmethoxy group with the favorable pharmacokinetic profile conferred by the piperidine ring. nih.gov

The potential for this compound to interact with various CNS targets is also a significant area for investigation. The established ability of both the piperidine and diphenylmethoxy scaffolds to penetrate the CNS suggests that this compound could be a valuable tool for probing neurological pathways and may serve as a lead structure for the development of novel CNS-active drugs. nih.gov The exploration of its synthesis and biological activity is therefore a scientifically meritorious endeavor. dovepress.comnih.gov

Properties

IUPAC Name |

3-(benzhydryloxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)21-15-16-8-7-13-20-14-16/h1-6,9-12,16,19-20H,7-8,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAADNHELHYGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597291 | |

| Record name | 3-[(Diphenylmethoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136647-20-6 | |

| Record name | Piperidine, 3-[(diphenylmethoxy)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136647-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Diphenylmethoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Piperidine (B6355638) Ring System

The piperidine scaffold is a prevalent structural motif in a vast array of natural products and pharmaceutically important molecules. nih.gov The creation of a chiral center at the 3-position of the piperidine ring necessitates the use of advanced stereocontrolled synthetic methods.

Enantioselective and Diastereoselective Synthesis Approaches for Chiral Piperidines

A key challenge in the synthesis of chiral piperidines is the control of stereochemistry. Various enantioselective and diastereoselective methods have been developed to address this.

One powerful approach involves the catalytic enantioselective synthesis from pyridine (B92270) derivatives. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a partially reduced pyridine derivative, phenyl pyridine-1(2H)-carboxylate, yields 3-substituted tetrahydropyridines with high enantioselectivity. Subsequent reduction of the tetrahydropyridine (B1245486) ring and deprotection affords the desired enantioenriched 3-substituted piperidine. nih.govexlibrisgroup.com This three-step process, involving partial reduction, Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide variety of chiral piperidines. nih.gov

Table 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction for Enantioenriched Tetrahydropyridine Synthesis rsc.org

| Entry | Boronic Acid | Ligand | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | (S)-Segphos | 95 | 98 |

| 2 | 4-Fluorophenylboronic acid | (S)-Segphos | 92 | 97 |

| 3 | 4-Methoxyphenylboronic acid | (S)-Segphos | 96 | 99 |

Reaction Conditions: [Rh(cod)OH]₂ (3 mol%), Ligand (7 mol%), CsOH (2.0 equiv), Toluene/THP/H₂O (1:1:1), 70 °C, 20 h.

Diastereoselective methods often rely on the reduction of a pre-existing chiral template. For instance, the diastereoselective reduction of chiral β-enamino esters derived from piperidine can be achieved with high selectivity to yield the corresponding β-amino esters, which are precursors to 2,3-disubstituted piperidines. researchgate.net Similarly, the synthesis of 2,3,6-trisubstituted piperidines has been accomplished through a nitro-Mannich reaction followed by a ring-closure condensation, where stereocontrol is achieved by kinetic protonation or thermodynamic equilibration of a nitronate intermediate. nih.gov

Dearomatization and Hydrogenation Techniques of Pyridine Derivatives

The direct functionalization and reduction of the pyridine ring is a common and efficient strategy for piperidine synthesis. nih.gov The aromaticity of pyridine, however, presents a significant energetic barrier to reduction, often requiring harsh reaction conditions. nih.gov

Catalytic hydrogenation of pyridine derivatives is a widely used method. Various transition metal catalysts, including rhodium, ruthenium, palladium, and iridium, have been employed for this transformation. nih.govgoogle.comchemrxiv.org For instance, the catalytic hydrogenation of 3-hydroxypyridine (B118123) can yield 3-hydroxypiperidine. A ruthenium/silica catalyst in the presence of an alumina (B75360) co-catalyst has been shown to be effective for this purpose. google.com

Table 2: Catalytic Hydrogenation of 3-Hydroxypyridine google.com

| Catalyst | Co-catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Conversion (%) |

| 5 wt% Ru/SiO₂ | Al₂O₃ | Water | 85 | 7 | >99 |

Homogeneous catalysts, such as iridium(III) complexes, have also been developed for the ionic hydrogenation of pyridines, allowing for the reduction of a wide range of substituted pyridines under milder conditions. chemrxiv.org

Intra- and Intermolecular Cyclization Reactions

Cyclization reactions provide a powerful means to construct the piperidine ring from acyclic precursors. Intramolecular strategies are particularly effective for establishing the desired stereochemistry.

One such method is the intramolecular reductive cyclization of a conjugated keto-azide intermediate. This approach has been successfully applied to the synthesis of a (−)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid derivative, demonstrating its utility in constructing highly substituted piperidine rings. exlibrisgroup.comsci-hub.mk Other intramolecular cyclization methods include the condensation of aminopropanols with aldehydes and the cyclization of amino-dienes. nih.gov

Intermolecular cyclization reactions, such as the Mannich reaction, can also be employed. The condensation of an ethyl-methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) can produce 2,6-diaryl-3-methyl-4-piperidones. jst.go.jp

Introduction and Functionalization of the Diphenylmethoxy Moiety

Once the chiral 3-(hydroxymethyl)piperidine core is synthesized, the final step is the introduction of the bulky diphenylmethoxy group. This is typically achieved through an etherification reaction.

Etherification Reactions to Incorporate the Diphenylmethoxy Group

The Williamson ether synthesis is the most common and versatile method for forming the ether linkage in 3-((Diphenylmethoxy)methylpiperidine). masterorganicchemistry.comyoutube.comkhanacademy.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the alkoxide of 3-(hydroxymethyl)piperidine reacts with a diphenylmethyl halide (e.g., diphenylmethyl bromide or chloride).

The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of the piperidine derivative acts as a nucleophile and attacks the electrophilic carbon of the diphenylmethyl halide, displacing the halide ion. masterorganicchemistry.com

Optimization of Coupling and Alkylation Strategies

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. To maximize the yield of the desired ether and minimize side reactions, such as elimination, careful optimization of the base, solvent, and temperature is crucial.

Base Selection: A strong base is required to deprotonate the hydroxyl group of 3-(hydroxymethyl)piperidine to form the more nucleophilic alkoxide. Common bases used for this purpose include sodium hydride (NaH), potassium hydride (KH), and potassium hydroxide (B78521) (KOH). masterorganicchemistry.comkhanacademy.org The choice of base can influence the reaction rate and selectivity.

Solvent Effects: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile. utahtech.eduresearchgate.net These solvents are capable of solvating the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion.

Alkylating Agent: The choice of the diphenylmethyl halide is also important. Diphenylmethyl bromide is generally more reactive than diphenylmethyl chloride. The alkylation of piperidine derivatives can be achieved by reacting the piperidine with the alkyl halide in the presence of a base. researchgate.netodu.edu For the regioselective alkylation at the 3-position, a pre-functionalized piperidine, such as 3-(hydroxymethyl)piperidine, is necessary.

Table 3: General Conditions for Williamson Ether Synthesis

| Base | Solvent | Alkyl Halide | Temperature |

| NaH | DMF, THF | Primary Alkyl Halide | Room Temp to Reflux |

| KH | THF | Primary Alkyl Halide | Room Temp to Reflux |

| KOH | Acetonitrile, DMSO | Primary Alkyl Halide | Room Temp to Reflux |

The steric hindrance of the diphenylmethyl group can make the SN2 reaction more challenging compared to less bulky alkyl halides. Therefore, optimizing the reaction conditions to favor substitution over elimination is a key consideration in the synthesis of this compound).

Advanced Derivatization and Analogue Synthesis

Advanced synthetic strategies allow for the precise modification of the 3-((diphenylmethoxy)methyl)piperidine core, enabling the exploration of its chemical space. These methodologies include functionalizing the reactive piperidine nitrogen, altering the electronic and steric properties of the aromatic rings, and performing bioisosteric replacements to modulate molecular properties.

Regioselective Functionalization of the Piperidine Nitrogen (N-Alkylation, N-Acylation)

N-Alkylation typically proceeds via nucleophilic substitution, where the piperidine nitrogen attacks an alkyl halide or a related electrophile. Common conditions involve the use of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. orientjchem.org The choice of alkylating agent allows for the introduction of diverse functional groups, from simple alkyl chains to more complex moieties. For instance, reaction with various alkyl bromides or iodides in the presence of a non-nucleophilic base can yield a library of N-substituted analogues. nih.gov The reaction is highly regioselective for the nitrogen due to its high nucleophilicity compared to other atoms in the molecule.

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or anhydride. These reactions are often rapid and can be performed under mild, catalyst-free conditions, sometimes even in water. orientjchem.org This method provides access to a range of N-acyl derivatives, introducing amide functionalities that can alter hydrogen bonding capabilities and metabolic stability. The reaction's efficiency is generally high, regardless of the electronic properties of the substituents on the acylating agent. orientjchem.org

Table 1: Reagents for N-Functionalization of 3-((Diphenylmethoxy)methyl)piperidine

| Transformation | Reagent Class | Specific Examples | Resulting Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl Iodide, Ethyl Bromide, Benzyl (B1604629) Bromide | N-Alkyl |

| N-Alkylation | Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl |

| N-Acylation | Acyl Chlorides | Acetyl Chloride, Benzoyl Chloride | N-Amide |

| N-Acylation | Anhydrides | Acetic Anhydride, Succinic Anhydride | N-Amide |

| N-Sulfonylation | Sulfonyl Chlorides | Tosyl Chloride, Mesyl Chloride | N-Sulfonamide |

Systematic Structural Modifications of the Diphenylmethoxy Aromatic Rings (e.g., Para-Substituent Effects)

Systematic modification of the two phenyl rings on the diphenylmethoxy group is a key strategy for fine-tuning the electronic and steric properties of the molecule. Structure-activity relationship (SAR) studies often focus on introducing substituents at the para-position of these rings to probe interactions with biological targets or to alter physicochemical properties like lipophilicity and metabolic stability. acs.org

Research on related benzhydryl-containing compounds has shown that the introduction of various substituents—such as alkyl, alkenyl, alkynyl, or polar groups—can significantly impact biological activity. academie-sciences.fr For example, studies on analogous scaffolds have demonstrated that adding electron-withdrawing groups like halogens (e.g., fluorine) can enhance metabolic stability by blocking potential sites of oxidation. acs.org Conversely, electron-donating groups like methoxy (B1213986) can influence binding affinity and selectivity. nih.gov The stereoelectronic properties of these substituents play a critical role; a comprehensive analysis often involves correlating biological or chemical effects with parameters like Hammett constants (σ) and lipophilicity (π). nih.gov

Table 2: Examples of Para-Substituents and Their Potential Effects on Molecular Properties

| Substituent (at para-position) | Electronic Effect | Potential Impact |

|---|---|---|

| -F, -Cl, -CF₃ | Electron-withdrawing | Increased metabolic stability, altered pKa, modified binding interactions. acs.org |

| -CH₃, -C₂H₅ | Electron-donating | Increased lipophilicity, potential for steric influence. |

| -OCH₃ | Electron-donating | Can act as a hydrogen bond acceptor, may alter binding mode. nih.gov |

| -OH | Electron-donating/H-bond donor | Introduces hydrogen bonding capability, can increase polarity. arizona.edu |

| -CN | Electron-withdrawing | Can act as a hydrogen bond acceptor, increases polarity. |

Bioisosteric Replacement Studies (e.g., Benzhydrylic Oxygen to Nitrogen Analogue Transformations)

Bioisosterism is a strategy in medicinal chemistry used to replace one functional group with another that retains similar biological activity while improving other properties like metabolic stability, toxicity, or synthetic accessibility. nih.govopenaccessjournals.comcambridgemedchemconsulting.com A key bioisosteric transformation relevant to 3-((diphenylmethoxy)methyl)piperidine is the replacement of the benzhydrylic ether oxygen with a nitrogen atom. This converts the diphenylmethoxy moiety into a diphenylmethylamino (benzhydrylamine) group.

The synthesis of these nitrogen analogues can be achieved through various methods, including the reductive amination of benzophenone (B1666685) or the coupling of aryl boronic acids with N,O-acetals. acs.orgnih.gov Another approach involves the reduction of a benzophenone oxime intermediate. google.com While synthetically challenging, accessing these benzhydrylamine analogues allows for a deeper exploration of the structural requirements for activity and can lead to compounds with improved properties. acs.orgnih.gov

Table 3: Comparison of Benzhydrylic Ether and its Nitrogen Bioisostere

| Property | 3-((Diphenylmethoxy)methyl)piperidine (Oxygen Analogue) | 3-(((Diphenylmethyl)amino)methyl)piperidine (Nitrogen Analogue) |

|---|---|---|

| Central Linkage | C-O-C (Ether) | C-N-H (Secondary Amine) |

| Hydrogen Bonding | H-bond acceptor only | H-bond acceptor and donor |

| Basicity | One basic center (piperidine N) | Two basic centers (piperidine N, benzhydrylamine N) |

| Synthetic Precursor | Diphenylmethanol | Benzophenone / Diphenylmethanamine |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse collections of related compounds, known as libraries. nih.gov This approach is highly applicable to the 3-((diphenylmethoxy)methyl)piperidine scaffold, enabling the efficient exploration of its chemical space. By employing a "diversity-oriented synthesis" strategy, multiple points of diversification on the core molecule can be explored simultaneously. nih.govnih.govlincoln.ac.uk

A combinatorial library can be generated by combining the synthetic transformations described in the preceding sections. The synthesis can be performed in a parallel fashion, where a common starting material is reacted with a set of diverse building blocks. For instance, the core 3-((diphenylmethoxy)methyl)piperidine scaffold can be reacted with a library of different alkylating and acylating agents (Section 2.3.1) in an array of separate reaction vessels.

Furthermore, a second dimension of diversity can be introduced by using a collection of differently substituted benzhydrols during the initial synthesis of the scaffold (Section 2.3.2). This "build-couple" strategy allows for the exponential growth of the library size. acs.org The resulting library of compounds can then be screened to identify structures with desired properties, accelerating the discovery process. nih.gov

Table 4: Illustrative Matrix for a Combinatorial Library Based on the 3-((Diphenylmethoxy)methyl)piperidine Scaffold

| R¹ = H | R¹ = Methyl | R¹ = Acetyl | R¹ = Benzyl | |

|---|---|---|---|---|

| Ar = Phenyl | Parent Compound | N-Methyl Analogue | N-Acetyl Analogue | N-Benzyl Analogue |

| Ar = 4-Fluorophenyl | 4,4'-difluoro Analogue | N-Methyl, 4,4'-difluoro Analogue | N-Acetyl, 4,4'-difluoro Analogue | N-Benzyl, 4,4'-difluoro Analogue |

| Ar = 4-Methoxyphenyl | 4,4'-dimethoxy Analogue | N-Methyl, 4,4'-dimethoxy Analogue | N-Acetyl, 4,4'-dimethoxy Analogue | N-Benzyl, 4,4'-dimethoxy Analogue |

| Ar = 4-Chlorophenyl | 4,4'-dichloro Analogue | N-Methyl, 4,4'-dichloro Analogue | N-Acetyl, 4,4'-dichloro Analogue | N-Benzyl, 4,4'-dichloro Analogue |

This table represents a small subset of a potential library where R¹ is the substituent on the piperidine nitrogen and Ar represents the substituents on the diphenylmethoxy rings.

Sophisticated Analytical Methodologies for Compound Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. High-resolution techniques provide detailed information about the connectivity of atoms and the nature of the functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy would be instrumental in identifying the different types of protons present in 3-((Diphenylmethoxy)methylpiperidine. The spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl groups, the methine proton of the diphenylmethoxy group, the protons on the piperidine (B6355638) ring, and the methylene (B1212753) protons connecting the diphenylmethoxy and piperidine moieties. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7.0-8.0 ppm). The methine proton attached to the oxygen and two phenyl groups would also be expected at a downfield position. The protons on the piperidine ring would exhibit more complex splitting patterns in the upfield region of the spectrum.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the phenyl rings would be observed in the aromatic region (typically δ 120-140 ppm). The carbon of the methine group and the carbons of the piperidine ring would have characteristic chemical shifts that can be predicted based on the known values for similar structures. nih.gov For example, data for N-benzylpiperidine shows piperidine ring carbons in the range of δ 24-55 ppm and the benzyl (B1604629) carbons from δ 64 ppm upwards. rsc.org

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. COSY spectra reveal which protons are coupled to each other, helping to piece together the fragments of the molecule, while HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Illustrative ¹H and ¹³C NMR Data for Structurally Similar Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

|---|---|---|---|

| Diphenylmethanol | ¹H NMR (in CDCl₃) | ~5.8 (s, 1H), ~7.2-7.4 (m, 10H), ~2.1 (s, 1H, OH) | CH-OH, Aromatic-H, OH |

| ¹³C NMR (in CDCl₃) | ~76 (CH-OH), ~127-129 (Aromatic CH), ~143 (Aromatic C) | CH-OH, Aromatic CH, Aromatic C | |

| N-Benzylpiperidine | ¹H NMR (in DMSO) | ~7.2-7.3 (m, 5H), ~3.4 (s, 2H), ~2.3 (m, 4H), ~1.4-1.5 (m, 6H) | Aromatic-H, CH₂-Ph, Piperidine-H (α), Piperidine-H (β, γ) |

| ¹³C NMR (in DMSO) | ~138.6, ~129.4, ~128.2, ~126.9 (Aromatic), ~64.0 (CH₂-Ph), ~54.6 (Piperidine Cα), ~26.1 (Piperidine Cβ), ~24.5 (Piperidine Cγ) | Aromatic C, CH₂-Ph, Piperidine Cα, Cβ, Cγ |

Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

IR Spectroscopy of this compound would be expected to show characteristic absorption bands. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. brainly.combrainly.com The C-O ether linkage would likely produce a strong absorption band in the 1050-1250 cm⁻¹ region. The piperidine ring would show C-H stretching vibrations just below 3000 cm⁻¹ and N-H stretching if it is a secondary amine, or C-N stretching vibrations.

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic rings would be expected to give strong Raman signals.

Illustrative IR Absorption Bands for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring (Phenyl) | C-H Stretch | 3000 - 3100 | Medium |

| C=C Stretch | 1450 - 1600 | Medium to Strong | |

| Ether (C-O-C) | C-O Stretch | 1050 - 1250 | Strong |

| Piperidine Ring | C-H Stretch | 2850 - 2950 | Strong |

| C-N Stretch | 1020 - 1220 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for obtaining its elemental formula. It also provides valuable structural information through the analysis of fragmentation patterns.

Upon ionization, the this compound molecule would form a molecular ion (M⁺). The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would allow for the unambiguous determination of its elemental composition.

The fragmentation of the molecular ion in the mass spectrometer would be expected to follow predictable pathways. For example, cleavage of the bond between the piperidine ring and the methyl group would be a likely fragmentation route. Another common fragmentation would be the loss of a phenyl group or the entire diphenylmethoxy group. The fragmentation pattern of diphenylmethanol, for instance, shows a prominent peak corresponding to the loss of a phenyl group. rsc.orgmassbank.eu The analysis of these fragment ions helps to confirm the proposed structure of the molecule.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. The choice of chromatographic method depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it could potentially be analyzed by GC-MS after derivatization to increase its volatility. The gas chromatograph separates the components of a sample, and the mass spectrometer provides mass spectra for each component, allowing for their identification. The retention time in the GC column and the mass spectrum together provide a high degree of certainty in the identification of the compound. The analysis of piperidine alkaloids has been successfully performed using GC-MS. scholars.directijpsr.info

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a versatile and powerful technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. This technique is particularly well-suited for the analysis of complex mixtures and for the quantification of compounds at very low concentrations. nih.gov

In an LC-MS/MS analysis of this compound, the compound would first be separated from any impurities on a liquid chromatography column. The eluent from the column would then be introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) would allow for highly selective and sensitive detection. In this mode, the molecular ion of the target compound is selected in the first mass analyzer, fragmented, and then the resulting fragment ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is the gold standard for quantitative analysis in complex matrices. The analysis of piperidine derivatives is frequently carried out using LC-MS/MS. researchgate.netmdpi.com

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental Analysis: This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of this compound. The experimentally determined percentages are compared to the theoretical values calculated from its molecular formula, C₁₉H₂₃NO. guidechem.com A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a critical criterion for purity.

Table 3: Elemental Composition of this compound)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 19 | 228.209 | 81.10 |

| Hydrogen | H | 1.008 | 23 | 23.184 | 8.24 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.98 |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.69 |

| Total | 281.399 | 100.00 |

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This analysis provides valuable information about the thermal stability and decomposition profile of this compound. A small, accurately weighed sample is placed on a precision balance within a furnace. The temperature is increased at a constant rate, and the sample's mass is continuously recorded. wisc.edu

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful method for determining the unambiguous three-dimensional structure of a molecule. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of this compound, provided that a suitable single crystal can be grown.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the positions of all atoms are determined. researchgate.net

For this compound, crystallographic analysis would definitively establish:

Conformation of the Piperidine Ring: It would confirm whether the six-membered piperidine ring adopts a stable chair conformation, or potentially a twisted boat or other conformation. researchgate.net

Orientation of Substituents: The analysis would show whether the (diphenylmethoxy)methyl group at the 3-position is in an axial or equatorial position relative to the piperidine ring. nih.gov

Absolute Stereochemistry: Since the compound has a stereocenter at the 3-position of the piperidine ring, X-ray analysis of a crystal of a single enantiomer can determine its absolute configuration (R or S).

Intermolecular Interactions: The data reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding or van der Waals interactions. mdpi.com

While no crystal structure for this compound itself is publicly available, analysis of related piperidine derivatives demonstrates the utility of this technique in providing detailed structural insights. researchgate.netrsc.org

Structure Activity Relationship Sar and Structure Kinetics Relationship Skr Investigations

Elucidation of Key Structural Features for Biological Activity

The biological activity of 3-((diphenylmethoxy)methylpiperidine and its analogs is significantly influenced by several key structural features. The core scaffold, consisting of a piperidine (B6355638) ring linked to a diphenylmethoxy group, is fundamental to its activity.

The Diphenylmethoxy Moiety: The two phenyl rings on the methoxy (B1213986) group are crucial for binding. The substitution pattern on these rings can modulate activity. For instance, fluoro-substitutions have been shown to be active. nih.gov

The Piperidine Ring: This nitrogen-containing ring is a critical component. Its ability to be substituted allows for the fine-tuning of properties like affinity, selectivity, and pharmacokinetics. nih.gov The position of the substituent on the piperidine ring also plays a significant role.

The Linker: The methyl group connecting the diphenylmethoxy moiety to the piperidine ring is also important. Variations in the linker length and composition can impact potency and selectivity. nih.gov

Substituents on the Piperidine Nitrogen: The nitrogen atom in the piperidine ring provides a key point for modification. Introducing different substituents at this position can significantly alter the compound's biological profile. nih.gov For example, N-benzyl substitution in related piperidine analogs has been explored to enhance dopamine (B1211576) transporter (DAT) affinity. nih.gov

The table below summarizes the effect of various structural modifications on the biological activity of piperidine derivatives.

| Structural Modification | Effect on Biological Activity |

| Fluoro-substitution on phenyl rings | Maintained or enhanced activity nih.gov |

| N-benzyl substitution | Explored for enhanced DAT affinity nih.gov |

| Replacement of central ring with piperidine | Can modulate affinity and lipophilicity nih.gov |

Impact of Stereochemistry and Chirality on Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like this compound. nih.govbiomedgrid.com The specific spatial orientation of substituents can dramatically affect how a ligand binds to its target receptor.

For instance, in a study of related piperidine derivatives, the separation of diastereomers and subsequent resolution of enantiomeric pairs revealed that specific stereoisomers possessed significantly higher affinity for the dopamine D3 receptor. nih.gov The (2S,5S) conformation was identified as a privileged scaffold, leading to enhanced selectivity. nih.gov Molecular modeling studies can further elucidate the structural and stereochemical requirements for efficient interaction with the target, helping to explain the observed differences in activity between isomers. nih.govresearchgate.net

The process of chiral separation can be achieved through techniques like chiral preparative High-Performance Liquid Chromatography (HPLC). nih.govsemanticscholar.org The characterization of the absolute stereochemistry of separated isomers is often confirmed using methods like X-ray crystallography. nih.gov

The table below illustrates the importance of stereochemistry in drug design.

| Stereochemical Aspect | Impact on Biological Activity |

| Enantiomers | Can have different affinities and efficacies for the same target biomedgrid.comnih.gov |

| Diastereomers | Can exhibit different biological profiles nih.gov |

| Specific Conformations | Can be critical for optimal receptor binding and selectivity nih.gov |

Positional Isomerism Effects (e.g., 3- vs. 4-substitution on piperidine) on Receptor Affinity and Selectivity

The position of substituents on the piperidine ring has a profound impact on the receptor affinity and selectivity of this compound analogs. The seemingly minor change of moving a substituent from one position to another can lead to significant alterations in biological activity.

Studies on related piperidine derivatives have consistently demonstrated the importance of substituent placement. For example, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs, the position of various substituents on the N-benzyl moiety was systematically altered to probe the structure-activity relationship at the dopamine transporter (DAT). nih.gov Similarly, research on other piperidine-containing compounds has shown that moving a substituent from the 4-position to the 3-position of the piperidine ring can be tolerated but often results in a less active compound. nih.gov

The table below provides examples of how positional isomerism affects the biological activity of piperidine derivatives.

| Compound Series | Positional Isomerism | Effect on Activity |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Moving N-methylpiperidine from 4- to 3-position | Less active nih.gov |

| Substituted N-benzyl piperidine analogs | Substitution on the N-benzyl moiety | Modulates DAT affinity nih.gov |

These findings underscore the sensitivity of ligand-receptor interactions to the precise spatial arrangement of functional groups. The differential effects of 3- versus 4-substitution highlight the well-defined nature of the binding pocket on the target receptor, where even slight changes in the ligand's shape and charge distribution can dramatically influence binding affinity and selectivity.

Quantitative Analysis of Substituent Effects on Potency and Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov By developing mathematical models, QSAR can predict the potency and efficacy of new, unsynthesized analogs, thereby guiding the design of more effective molecules. nih.gov

In the context of this compound and its derivatives, QSAR can be employed to understand how different substituents on the phenyl rings or the piperidine moiety influence their interaction with a biological target. These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, for each compound in a training set.

For instance, a study on 3-phenylpyrazole derivatives as androgen receptor antagonists utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build QSAR models. nih.gov These models successfully illustrated the key structural features that are highly related to the androgenic bioactivity. nih.gov

The general workflow for a QSAR study is outlined below:

Data Set Selection: A series of compounds with known biological activities is chosen.

Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common scaffold or by docking them into the target's binding site. nih.gov

Descriptor Calculation: Various physicochemical descriptors are calculated for each molecule.

Model Generation: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using a separate test set of compounds.

The insights gained from QSAR studies can provide valuable suggestions for the design of new analogs with improved potency and efficacy.

Investigation of Ligand-Receptor Binding Kinetics and Residence Time (SKR)

The interaction between a drug and its target is not a static event but a dynamic process characterized by rates of association (k_on) and dissociation (k_off). The study of these kinetics, known as Structure-Kinetics Relationship (SKR), provides a deeper understanding of drug action beyond simple affinity measurements. A key parameter in SKR is the residence time (1/k_off), which describes how long a drug remains bound to its target. nih.gov A longer residence time can often lead to a more sustained pharmacological effect in vivo. nih.govnih.gov

Recent research has increasingly emphasized the importance of binding kinetics in drug discovery. nih.gov For some drug targets, a prolonged residence time has been shown to be a better predictor of in vivo efficacy than binding affinity alone. nih.govnih.gov This is because a longer residence time can translate to a more durable biological response, even as the concentration of the drug in the body decreases.

Several experimental and computational methods are available to determine binding kinetics and residence time. nih.gov Experimental techniques like surface plasmon resonance (SPR) can directly measure the association and dissociation rates of a ligand binding to its target. nih.gov Computationally, molecular dynamics (MD) simulations are increasingly being used to model the binding and unbinding process at an atomic level, providing insights into the molecular determinants of residence time. nih.govnih.gov

The table below highlights the significance of residence time in drug action.

| Parameter | Definition | Significance |

| k_on | Association rate constant | Rate at which a drug binds to its target |

| k_off | Dissociation rate constant | Rate at which a drug unbinds from its target |

| Residence Time (1/k_off) | The average time a drug stays bound to its target | Can be a better predictor of in vivo efficacy than affinity nih.govnih.gov |

By investigating the SKR of this compound and its analogs, researchers can identify structural modifications that lead to an optimized kinetic profile, potentially resulting in drugs with enhanced therapeutic effects.

Pharmacophore Modeling and Identification of Essential Functional Groups

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.govdergipark.org.trresearchgate.net A pharmacophore model represents the key features of a ligand that are responsible for its interaction with a biological target, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

These models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that possess the required features and are therefore likely to be active. nih.govnih.gov

For a molecule like this compound, a pharmacophore model would likely include:

Two hydrophobic/aromatic features: representing the two phenyl rings.

A hydrogen bond acceptor feature: corresponding to the ether oxygen.

A positive ionizable feature: representing the protonated piperidine nitrogen.

The table below outlines the key steps in pharmacophore modeling and its application in virtual screening.

| Step | Description |

| Model Generation | A set of active compounds is used to generate a 3D model of the essential features for activity. nih.gov |

| Model Validation | The model is tested for its ability to distinguish between active and inactive compounds. nih.gov |

| Database Screening | The validated model is used to search for new compounds in a virtual library. nih.govnih.gov |

| Hit Identification | Compounds that match the pharmacophore are identified as potential leads for further investigation. nih.gov |

By identifying the essential functional groups and their spatial relationships, pharmacophore modeling provides a powerful tool for the rational design and discovery of new and more potent analogs of this compound. nih.gov

An extensive search for scientific literature detailing the molecular mechanism of action and receptor interaction profile for the specific chemical compound 3-((Diphenylmethoxy)methyl)piperidine did not yield specific binding affinity data for the targets outlined in the requested article structure.

While a significant body of research exists for structurally related compounds, such as 4-substituted diphenylmethoxypiperidine analogs (e.g., diphenylpyraline) and tropane (B1204802) analogs (e.g., benztropine), specific experimental data (such as K_i_ or IC_50_ values) for the 3-((Diphenylmethoxy)methyl)piperidine isomer at the specified monoamine transporters, muscarinic receptors, histamine (B1213489) H1 receptor, opioid receptors, dopamine receptors, and voltage-gated calcium channels is not available in the public domain based on the conducted searches.

The structure-activity relationship in this chemical class is highly dependent on the substitution pattern on the piperidine ring. Therefore, data for other isomers cannot be accurately extrapolated to the 3-substituted variant.

Due to the lack of specific research findings for 3-((Diphenylmethoxy)methyl)piperidine, it is not possible to generate the requested scientifically accurate article with the required data tables and detailed findings for each specified subsection.

Molecular Mechanism of Action and Receptor Interaction Profiling

Characterization of Target Receptor Binding Affinities and Selectivity

Sigma Receptors

Sigma (σ) receptors, once misidentified as a subtype of opioid receptors, are now understood as a distinct class of ligand-regulated chaperone proteins. nih.gov The sigma-1 receptor (σ1R) is of particular interest as it resides in the mitochondria-associated membrane of the endoplasmic reticulum, a critical location for regulating cellular signaling and stress responses. nih.gov

While direct binding studies for 3-((Diphenylmethoxy)methylpiperidine at sigma receptors have not been reported, there is a strong basis for inferring a potential interaction. Research into dual-acting ligands has revealed that the piperidine (B6355638) moiety is a crucial structural feature for affinity at the σ1R. nih.gov In comparative studies of structurally similar compounds, the replacement of a piperazine (B1678402) ring with a piperidine ring often leads to a significant increase in σ1R affinity. nih.govnih.gov This is attributed to the ability of the protonated piperidine nitrogen to form a key salt bridge interaction within the σ1R binding pocket. nih.gov Given that this compound contains this essential piperidine core, it is a putative ligand for the σ1R. Its affinity and functional activity (agonist or antagonist) would, however, be contingent on the full molecular conformation.

Functional Characterization of Receptor Activation or Inhibition

Functional assays are essential to move beyond simple binding affinity and to understand how a ligand affects the downstream biology of its target protein.

Ligand-Induced Intracellular Signaling Pathways (e.g., G-protein coupling assays)

G-protein-coupled receptors (GPCRs) are a vast family of transmembrane receptors that initiate intracellular signaling cascades upon activation. drexel.edu When a ligand binds, the GPCR undergoes a conformational change, activating a heterotrimeric G-protein on the intracellular side of the membrane. drexel.edu This activation typically involves the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer and subsequent modulation of downstream effectors like adenylyl cyclase or phospholipase C. drexel.edu

Monoamine transporters, the primary targets for many diphenylmethoxypiperidine compounds, are not themselves GPCRs. However, the σ1R, a likely secondary target, is known to be a modulator of GPCR signaling. Therefore, if this compound acts as a σ1R ligand, it could indirectly influence G-protein signaling pathways for other receptors. To date, no direct G-protein coupling assays for this compound have been published.

Neurotransmitter Uptake and Efflux Studies

The most well-documented activity of the diphenylmethoxypiperidine class of compounds is the inhibition of monoamine transporters. These transporters—for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the neurotransmitter signal. nih.gov Inhibition of this process leads to an increased concentration of neurotransmitters in the synapse. nih.gov

Structure-activity relationship studies on potent DAT ligands have extensively explored analogs of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine. nih.govacs.org These studies reveal that modifications to the piperidine and its substituents can yield compounds with high potency and selectivity for the DAT over the SERT. nih.govacs.org For instance, certain analogs are significantly more potent and selective than the well-known research chemical GBR 12909. nih.gov While the specific inhibitory profile of the 3-substituted isomer is unknown, it is highly probable that it also functions as a monoamine reuptake inhibitor. The placement of the (diphenylmethoxy)methyl group at the 3-position instead of the 4-position would be expected to alter its potency and selectivity profile for DAT, SERT, and NET.

Below is a table of research findings for related 4-substituted diphenylmethoxypiperidine compounds, demonstrating their potent inhibition of the dopamine transporter.

| Compound | DAT IC₅₀ (nM) | Selectivity Ratio (SERT/DAT) | Reference |

|---|---|---|---|

| GBR 12909 | 14.0 | 6.1 | nih.gov |

| Analog 9 (from study) | 6.6 | 33.8 | nih.gov |

| Analog 19a (from study) | 6.0 | 30.0 | nih.gov |

| 4-[Bis(4-fluorophenyl) methoxy]-1-methylpiperidine | 22.1 | N/A | researchgate.net |

Allosteric vs. Orthosteric Binding Modalities

Ligands can interact with receptors or transporters at two principal types of sites. The orthosteric site is the primary binding site where the endogenous ligand (e.g., dopamine at the DAT) binds. A competitive inhibitor typically binds at this same site, directly blocking the endogenous ligand.

In contrast, an allosteric site is a topographically distinct location on the protein. A ligand binding to an allosteric site can modulate the function of the protein without directly competing with the orthosteric ligand. This can manifest as positive allosteric modulation (PAM), enhancing the effect of the endogenous ligand, or negative allosteric modulation (NAM), reducing its effect.

The majority of known diphenylmethoxypiperidine-based transporter inhibitors, such as the GBR series, are understood to act as competitive inhibitors of substrate uptake. This suggests they bind to the orthosteric site or a site that overlaps with it, thereby physically preventing the binding and/or translocation of dopamine. There is currently no published evidence to suggest that this compound or its close analogs function as allosteric modulators at monoamine transporters. Their mechanism is presumed to be orthosteric.

In Vitro Pharmacological and Cellular Investigations

Radioligand Binding Assays on Cell Lines and Tissue Homogenates

There is no available data from radioligand binding assays for 3-((Diphenylmethoxy)methylpiperidine). Such assays are essential for determining the affinity of a compound for various receptors, transporters, and ion channels. Consequently, its binding profile, including any potential affinity (measured as Kᵢ or IC₅₀ values) for targets such as dopamine (B1211576), serotonin (B10506), histamine (B1213489), or other neurotransmitter receptors, remains unknown.

Cell-Based Functional Assays

Similarly, a search for data from cell-based functional assays yielded no results. These assays, which include reporter gene assays or [³⁵S]GTPγS binding studies, are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. Without these studies, the functional activity of this compound) at any potential molecular target cannot be characterized.

Studies on Isolated Organ Preparations

There are no published findings from studies using isolated organ preparations to evaluate the effects of this compound). These experiments, often conducted on tissues such as guinea pig ileum or rat vas deferens, assess a compound's physiological effects, for instance, on smooth muscle contraction or vascular reactivity. The absence of this data means its tissue-level activity is uncharacterized.

Enzymatic Assays

No information is available regarding the effect of this compound) on enzymatic activity. Specifically, there are no published reports on its potential to inhibit enzymes such as monoamine oxidase (MAO-A or MAO-B) or other enzymes relevant to drug metabolism or disease pathways.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a foundational understanding of the intrinsic properties of 3-((Diphenylmethoxy)methylpiperidine, governed by its electronic structure.

The conformational landscape of this compound is complex due to the flexible piperidine (B6355638) ring and the bulky (diphenylmethoxy)methyl substituent. Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to perform detailed conformational analysis. These methods solve the electronic Schrödinger equation to calculate the energy of different molecular arrangements, thereby identifying the most stable conformers.

For piperidine derivatives, the primary conformational question involves the chair form of the ring and whether the substituent at the C3 position adopts an equatorial or axial orientation. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the relative energies of these conformers. researchgate.net Studies on similar structures, such as 1-phenylpiperidin-4-one, have demonstrated that DFT can predict the equilibrium populations of different conformers, including chair and twist-boat forms. osti.gov For this compound, the large size of the substituent would strongly favor the equatorial position to minimize steric hindrance, a prediction that can be quantified by these calculations.

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of this compound This table illustrates the expected outcome of DFT calculations for the primary conformers. The values are representative.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Chair | Equatorial | 0.00 | >99 |

| Chair | Axial | 4.5 | <1 |

| Twist-Boat | - | 5.8 | <1 |

These calculations provide not just energies but also optimized geometries, bond lengths, and angles, offering a complete structural picture of the molecule's preferred shapes. researchgate.net

Transition State Theory (TST) is a cornerstone for understanding the kinetics and pathways of chemical reactions. When applied to this compound, TST can be used to predict mechanisms related to its synthesis or metabolism. Computational methods, particularly DFT, are employed to locate the transition state (TS) structure on the potential energy surface—the highest energy point along the reaction coordinate. nih.gov

A TS is characterized by having a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction path. nih.gov By calculating the energy difference between the reactants and the transition state, the activation energy barrier can be determined. This information is vital for predicting reaction rates and understanding which reaction pathways are most favorable. For instance, modeling the N-alkylation or demethylation of the piperidine ring would involve locating the respective transition states to understand the feasibility and conditions required for these transformations.

Molecular Mechanics and Molecular Dynamics (MD) Simulations

While quantum methods are highly accurate, their computational cost limits them to smaller systems or specific conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations bridge this gap, allowing for the study of larger systems and longer timescales, which are essential for understanding the compound's dynamic behavior and its interactions with biological macromolecules. biomachina.orgutupub.fi

The flexibility of this compound means it can adopt a vast number of conformations. Molecular dynamics simulations are used to explore this conformational space efficiently. nih.gov In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. biomachina.org The forces between atoms are calculated using a molecular mechanics force field (e.g., AMBER, CHARMM).

By running simulations for nanoseconds or longer, a trajectory of the molecule's movements is generated. This trajectory provides a representative sample of the accessible conformations. From this data, a conformational free energy landscape can be constructed, which maps the stability of different shapes the molecule can adopt. nih.gov This landscape reveals the most probable, low-energy conformations and the energy barriers between them, providing a dynamic picture that complements the static view from quantum calculations.

To understand the pharmacological action of this compound, it is crucial to predict how it binds to its target protein. Molecular docking is a computational technique that places a ligand into the binding site of a receptor and scores the resulting poses based on their predicted binding affinity. nih.gov

The process begins with the 3D structures of both the ligand (obtained from methods like DFT or MD) and the target protein (often from the Protein Data Bank). The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the receptor's active site. Each pose is scored using a function that estimates the free energy of binding, accounting for interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com The results identify the most likely binding mode and provide an estimate of the binding strength.

Table 2: Representative Output from a Molecular Docking Study This table shows typical data generated when docking this compound into a hypothetical receptor active site.

| Parameter | Value/Description |

| Predicted Binding Energy | -9.5 kcal/mol |

| Key Interacting Residues | Tyr84, Phe288, Trp320 |

| Type of Interactions | Pi-pi stacking with Phe288, Hydrogen bond with Tyr84 (via piperidine N-H) |

| Predicted Inhibitory Constant (Ki) | 150 nM |

While docking provides a static snapshot of the binding pose, MD simulations are used to assess the dynamic stability of the predicted ligand-receptor complex over time. nih.govajchem-a.com After a promising docking pose is identified, the entire receptor-ligand complex is placed in a simulated physiological environment (a box of water molecules and ions) and an MD simulation is performed, typically for 100 nanoseconds or more. researchgate.net

The stability of the complex is analyzed by monitoring several metrics:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are tracked over time. A stable, low-RMSD trajectory for the ligand indicates that it remains securely in the binding pocket. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein. Changes in the flexibility of active site residues upon ligand binding can provide insight into the binding mechanism. ajchem-a.com

Interaction Analysis: The simulation trajectory is analyzed to determine the persistence of key interactions (like hydrogen bonds) identified in the docking study. A stable interaction throughout the simulation provides strong evidence for its importance in binding. nih.gov

These simulations validate the docking results and provide a more realistic and dynamic view of the molecular recognition process, confirming the stability of the binding mode and the key interactions that anchor the ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. nih.gov These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features that are critical for their biological effects. While comprehensive 3D-QSAR studies focusing specifically on this compound) are not widely available in the public literature, the compound has been included in the datasets of broader QSAR modeling studies, highlighting its relevance in computational drug design.

One such study focused on developing QSAR models for antibacterial activity using a set of 657 structurally diverse compounds, which included this compound. mdpi.comresearchgate.netsemanticscholar.org In this research, a variety of "inductive" QSAR descriptors, which are calculated from the electronegativities and covalent radii of the atoms in the molecule, were used to build a model capable of distinguishing between compounds with and without antibacterial properties. mdpi.comresearchgate.netsemanticscholar.org The model, developed using an Artificial Neural Network approach, successfully classified compounds based on these descriptors. mdpi.comresearchgate.net For instance, one of the inductive descriptors, which reflects aspects of intra- and intermolecular interactions, was calculated for Diphenylpyraline. mdpi.comresearchgate.net

| Compound | Inductive QSAR Descriptor Value (Antibacterial Model) |

|---|---|

| Diphenylpyraline | 0.101 |

Furthermore, this compound) has been noted as an inhibitor of the dopamine (B1211576) transporter (DAT) and has been part of datasets used for building machine learning-based QSAR models for DAT ligands. nih.gov The goal of such models is to establish a quantitative link between the chemical structures of ligands and their affinity for the transporter, which can aid in the discovery of new compounds for neurological disorders. nih.gov The inclusion of this compound in the QsarDB repository further suggests its use in documented QSAR studies. qsardb.org

Virtual Screening and Rational Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This approach, a cornerstone of rational drug design, utilizes methods like molecular docking to predict the binding mode and affinity of a compound to a target's binding site.

This compound) has been evaluated in molecular docking studies as part of broader screening efforts. In one study, a range of antihistamines were docked against the retinoic acid receptor beta (RARβ) to explore their potential interactions. nih.gov Molecular docking simulations predicted a specific binding score for Diphenylpyraline, providing a quantitative estimate of its binding affinity to this particular receptor. nih.gov

| Compound | Target | Docking Score (kcal/mol) |

|---|---|---|

| Diphenylpyraline | Retinoic Acid Receptor Beta (RARβ) | -6.456 |

The principles of rational drug design are also applicable to derivatives of this compound). The core structure, featuring a diphenylmethane (B89790) group attached to a piperidine ring, is a common scaffold in medicinal chemistry. nih.govresearchgate.net Rational design strategies often involve modifying such scaffolds to optimize interactions with a biological target. For example, studies on related diphenylbutylpiperidines focus on the synthesis and structure-activity relationship (SAR) to develop new therapeutic agents, such as autophagy inducers. researchgate.net Although initially discovered through serendipity, the structural components of molecules like Diphenylpyraline, such as the diphenylmethane moiety and the piperidine ring, are now actively utilized in rational drug design to create new compounds with improved pharmacological profiles. nih.govwjgnet.com

Future Research Directions and Translational Implications in Basic Science

Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles

The development of novel analogs of 3-((diphenylmethoxy)methylpiperidine) is a cornerstone of ongoing research, aimed at refining their pharmacological profiles for enhanced potency and selectivity. Structure-activity relationship (SAR) studies are instrumental in this process, systematically modifying the core scaffold to understand how chemical changes influence biological activity.

Key areas of synthetic modification and investigation include:

Alterations to the Diphenylmethoxy Moiety: Modifications to the diphenyl rings, such as the introduction of various substituents, can significantly impact binding affinity and selectivity for target receptors.

Piperidine (B6355638) Ring Substitutions: The position and nature of substituents on the piperidine ring are critical for pharmacological activity. Research has demonstrated that even subtle changes can drastically alter the compound's interaction with its biological targets. kcl.ac.uk

A notable example of this approach is the synthesis of analogs of GBR 12909, a well-known dopamine (B1211576) reuptake inhibitor with a piperidine core. nih.gov By systematically altering the structure, researchers have developed compounds with significantly improved selectivity for the dopamine transporter (DAT) over the serotonin (B10506) transporter (SERT). nih.gov For instance, the introduction of a bulky iodine atom near an azido (B1232118) group in one study led to the development of a highly potent and selective DAT blocker. nih.gov Furthermore, replacing the ether oxygen with a nitrogen atom has been explored, indicating that these atoms can be interchangeable to a large extent without losing significant activity at the DAT. nih.gov The synthesis of 4-phenyl piperidine compounds has also been a focus, leading to potent agonists for the mu-opioid receptor. nih.gov

These synthetic efforts are often guided by the desire to create molecules with specific "tuned" profiles, such as dual-target ligands or compounds with a particular balance of agonist and antagonist activity at different receptors.

Exploration of Novel Receptor Targets and Polypharmacology

While the primary focus for many this compound) derivatives has been the dopamine transporter, emerging research is exploring their interactions with a broader range of biological targets. This concept of "polypharmacology," where a single compound interacts with multiple targets, is gaining traction as a potential strategy for treating complex diseases.

Future research in this area will likely focus on:

Expanding Receptor Binding Assays: Systematically screening this compound) analogs against a wide panel of receptors, ion channels, and transporters will help to identify novel interactions.

Investigating Heterodimer Targets: There is growing interest in designing ligands that target receptor heterodimers, such as those formed by opioid receptors. nih.gov This approach could lead to the development of therapeutics with novel pharmacological properties and potentially reduced side effects. nih.gov

Characterizing Functional Activity: Beyond simple binding affinity, it is crucial to characterize the functional activity of these compounds at their various targets (e.g., as agonists, antagonists, or allosteric modulators).

For example, research has explored the development of dual-target ligands that bind to both the mu-opioid receptor (MOR) and the dopamine D3 receptor (D3R), with the aim of creating non-addictive pain therapeutics. nih.gov Additionally, derivatives of this scaffold have been investigated as antagonists for the dopamine D4 receptor. nih.gov The ability of these compounds to interact with multiple targets highlights the importance of comprehensive pharmacological profiling to fully understand their biological effects.

Development of Advanced Computational Models for Predictive Pharmacology

Computational modeling has become an indispensable tool in modern drug discovery, enabling researchers to predict the pharmacological properties of compounds before they are synthesized. For this compound) and its analogs, these models can accelerate the design-synthesize-test cycle and provide valuable insights into their mechanism of action.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized analogs. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electrostatic requirements for optimal activity. nih.govpku.edu.cnelsevierpure.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing a three-dimensional model of the ligand-receptor complex. nih.govnih.govelsevierpure.com This information can be used to understand the key interactions that govern binding and to design new analogs with improved affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-receptor interaction, taking into account the flexibility of both the ligand and the receptor. pku.edu.cn This can help to refine the binding poses predicted by molecular docking and to identify key residues involved in the interaction. pku.edu.cn

These computational tools, when used in an integrated manner, can significantly enhance the efficiency of the drug discovery process. nih.gov They allow for the rapid screening of large virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and biological evaluation. nih.govresearchgate.net

Integration of Multi-Omics Data with Compound-Specific Research Findings

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the global effects of a compound on a biological system. Integrating these multi-omics datasets with compound-specific research findings can provide a more holistic view of the mechanism of action of this compound) and its analogs.

Future research in this area will involve:

Systems Biology Approaches: By combining omics data with computational modeling, researchers can construct network models that describe the complex interactions between genes, proteins, and metabolites that are perturbed by the compound. nih.govrsc.org

Biomarker Discovery: Multi-omics data can be used to identify biomarkers that are predictive of a compound's efficacy or potential for adverse effects. nih.gov This can aid in the development of personalized medicine approaches. nih.gov

Understanding Off-Target Effects: By examining the global changes in gene and protein expression, researchers can identify potential off-target effects of a compound, which may be responsible for either its therapeutic benefits or its side effects. rsc.org

The integration of multi-omics data is a complex but powerful approach that has the potential to revolutionize our understanding of drug action. nih.govrsc.orgnih.gov It allows for a move away from a single-target-focused view of drug discovery towards a more systems-level understanding of pharmacology. youtube.com

Application of Compound as a Chemical Probe for Biological Systems

Beyond their potential as therapeutic agents, well-characterized compounds like this compound) can serve as valuable chemical probes for dissecting complex biological systems. A chemical probe is a small molecule that is used to study the function of a particular protein or pathway in a cellular or in vivo context.

Key applications of this compound) as a chemical probe include:

Elucidating the Role of the Dopamine Transporter: By selectively blocking the dopamine transporter, this compound can be used to study the role of dopamine in various physiological and pathological processes, such as reward, motivation, and addiction. nih.gov

Validating Novel Drug Targets: If an analog is found to have high affinity and selectivity for a novel, uncharacterized protein, it can be used as a tool to study the function of that protein and to validate it as a potential drug target.